3-(2,3-dihydro-1H-inden-5-yloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1H-inden-5-yloxy)propanal is an organic compound characterized by the presence of an indene moiety linked to a propanal group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate aldehyde under controlled conditions. One common method includes the use of a base-catalyzed etherification reaction where 2,3-dihydro-1H-indene is reacted with 3-chloropropanal in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the indene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid.
Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)propanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yloxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The indene moiety may interact with hydrophobic pockets in biological molecules, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yloxy)propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.
3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: The oxidized form of the compound with a carboxylic acid group.
2,3-dihydro-1H-indene: The parent compound without the propanal group.
Uniqueness
3-(2,3-dihydro-1H-inden-5-yloxy)propanal is unique due to its combination of an indene moiety and an aldehyde group linked through an ether bond. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZFGRXLYEVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.